molecular formula C9H12N2O2 B13504344 methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate

methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate

Cat. No.: B13504344
M. Wt: 180.20 g/mol
InChI Key: YPUMFYLWBZTWHR-QMMMGPOBSA-N
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Description

Methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with an appropriate ester. One common method involves the use of 2-aminopyridine and methyl acrylate as starting materials. The reaction is carried out under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at 120-160°C for 16-20 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, oxo compounds, and reduced forms of the original compound .

Scientific Research Applications

Methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyridine ring plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

Methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate, also known as methyl 2-amino-3-(pyridin-2-yl)propanoate, is an organic compound with significant biological activity. This article delves into its properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a propanoic acid backbone with a methyl ester group and a pyridine ring. The molecular formula is C9H12N2O2C_9H_{12}N_2O_2, with a molecular weight of approximately 180.20 g/mol. The compound's stereochemistry is critical, as it influences its biological interactions.

PropertyValue
Molecular FormulaC9H12N2O2C_9H_{12}N_2O_2
Molecular Weight180.20 g/mol
Functional GroupsAmino acid derivative, pyridine ring

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study highlighted its selective activity against Chlamydia species, suggesting potential for developing targeted treatments against this pathogen .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve modulation of specific signaling pathways associated with cell proliferation and survival .

This compound interacts with various biological targets, including enzymes and receptors:

  • Enzyme Modulation : The compound can bind to enzymes, altering their activity which may lead to therapeutic effects.
  • Receptor Interaction : It may also interact with receptors involved in cellular signaling pathways, influencing processes such as cell growth and apoptosis .

Case Studies

  • Antichlamydial Activity : A study focused on the synthesis of derivatives based on this compound reported significant reductions in chlamydial inclusion sizes in infected cells when treated with the compound .
  • Cytotoxicity in Cancer Cells : In experiments involving A549 and Caco-2 cancer cell lines, this compound showed varying degrees of cytotoxicity, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl (S)-2-amino-3-(pyridin-3-yl)propanoateSimilar backbone but different pyridine positionMay exhibit different biological activities due to structural variation
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoateDifferent functional groups attachedFocused on anticancer applications

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl (2S)-2-amino-3-pyridin-2-ylpropanoate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-4-2-3-5-11-7/h2-5,8H,6,10H2,1H3/t8-/m0/s1

InChI Key

YPUMFYLWBZTWHR-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=N1)N

Canonical SMILES

COC(=O)C(CC1=CC=CC=N1)N

Origin of Product

United States

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